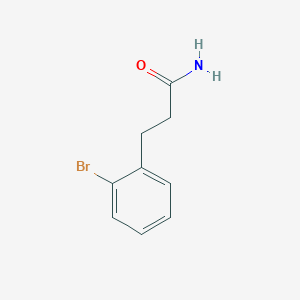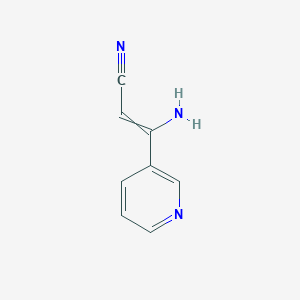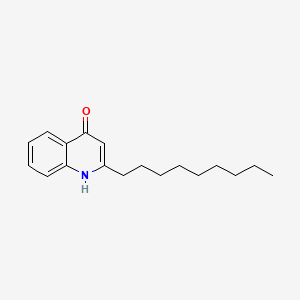![molecular formula C6H13N5 B3426895 N-[amino(imino)methyl]pyrrolidine-1-carboximidamide CAS No. 553-83-3](/img/no-structure.png)
N-[amino(imino)methyl]pyrrolidine-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[amino(imino)methyl]pyrrolidine-1-carboximidamide is a chemical compound with the molecular weight of 155.2 . It is also known by its IUPAC name N-[imino(1-pyrrolidinyl)methyl]guanidine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C6H13N5/c7-5(8)10-6(9)11-3-1-2-4-11/h1-4H2,(H5,7,8,9,10) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 155.2 .Aplicaciones Científicas De Investigación
Synthesis of Novel Organic Compounds
Research has demonstrated the utility of derivatives of N-[amino(imino)methyl]pyrrolidine-1-carboximidamide in the synthesis of novel organic compounds. For instance, the stereoselective formation of pyrroline rings through the cyclization of conjugated azomethine ylides at the periphery of the pyrido[1,2-a]pyrimidine system has been reported, showcasing the compound's role in creating complex molecular architectures (Noguchi et al., 2003).
Catalysis and Synthesis Enhancement
The compound and its analogs have been used to catalyze and enhance the synthesis of various heterocyclic compounds. For example, DMAP catalyzed the synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines starting from related pyrrolidine derivatives, illustrating its role in facilitating complex chemical reactions (Khashi et al., 2015).
Antibacterial Applications
Some studies have explored the antibacterial potential of amino acid conjugates to imino-pyrrolidine derivatives. These compounds have shown inhibitory effects against specific bacterial strains, highlighting their potential application in developing new antibacterial agents (Mitchell, 2010).
Crystal Structure Analysis
The crystal structures of derivatives of this compound have been analyzed to understand better the molecular interactions and hydrogen bonding patterns, which is crucial for designing drugs and materials with specific properties (Eya’ane Meva et al., 2017).
Synthesis of Bioactive Compounds
The compound has also been utilized in the synthesis of bioactive compounds, such as biguanide derivatives. These studies have shown that biguanides derived from this compound can modulate biochemical parameters under oxidative stress conditions, suggesting their potential use in neuroprotection and antioxidant therapies (Popova et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[amino(imino)methyl]pyrrolidine-1-carboximidamide involves the reaction of pyrrolidine-1-carboximidamide with an amino(imino)methyl group.", "Starting Materials": [ "Pyrrolidine-1-carboximidamide", "Amino(imino)methyl group" ], "Reaction": [ "Step 1: Dissolve pyrrolidine-1-carboximidamide in a suitable solvent such as methanol or ethanol.", "Step 2: Add the amino(imino)methyl group to the solution and stir for several hours at room temperature.", "Step 3: Purify the resulting compound by recrystallization or column chromatography.", "Step 4: Characterize the compound using spectroscopic techniques such as NMR and IR spectroscopy." ] } | |
Número CAS |
553-83-3 |
Fórmula molecular |
C6H13N5 |
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
N-(diaminomethylidene)pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C6H13N5/c7-5(8)10-6(9)11-3-1-2-4-11/h1-4H2,(H5,7,8,9,10) |
Clave InChI |
TUOOWPGKBKCOHX-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=N)N=C(N)N |
SMILES canónico |
C1CCN(C1)C(=N)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




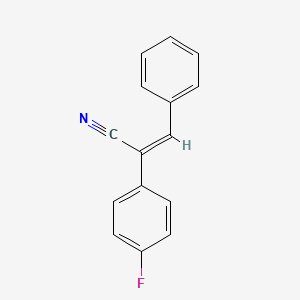
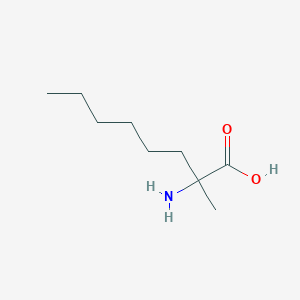
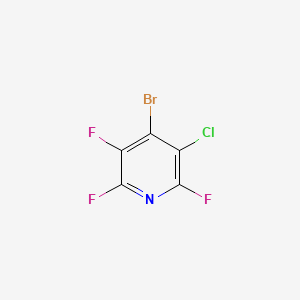
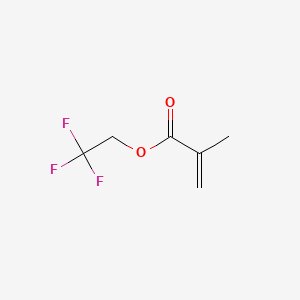
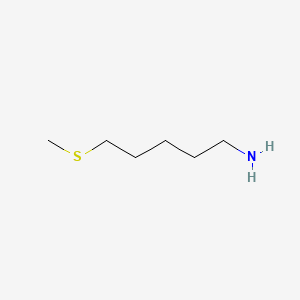


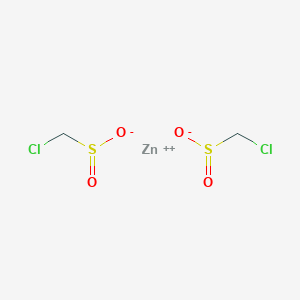
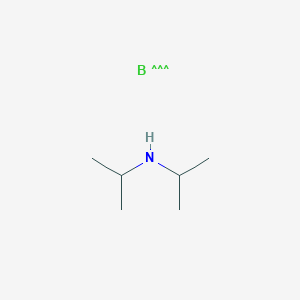
![3-[3-(Aminomethyl)phenyl]propanoic acid](/img/structure/B3426891.png)
